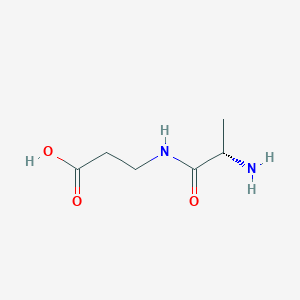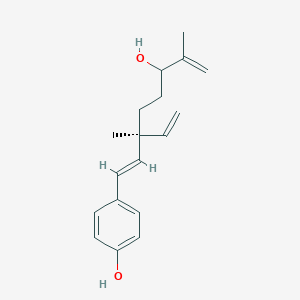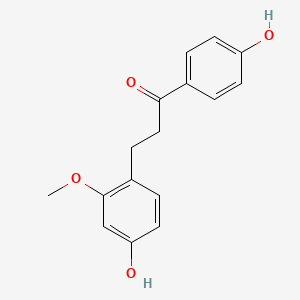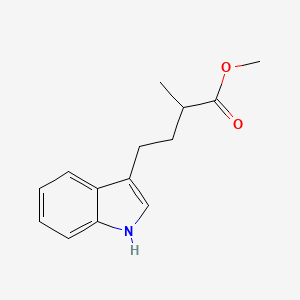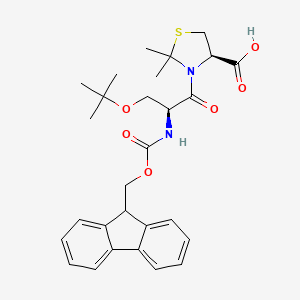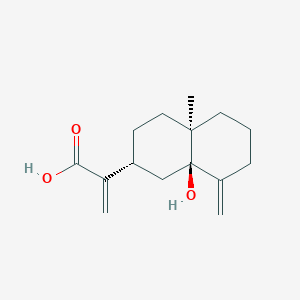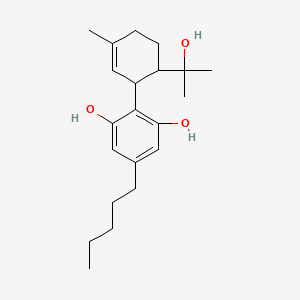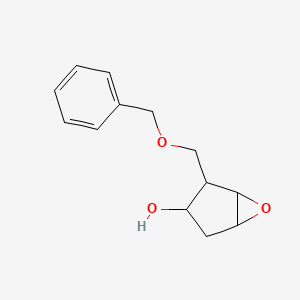
Sanggenol A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sanggenol A is a natural flavonoid that has been found to inhibit influenza A viral and pneumococcal neuraminidase . It functions as a dual-acting anti-infective agent . It also shows neuroprotective activity on glutamate-induced cell death in HT22 cells . Additionally, this compound has been reported to act as a dual inhibitor of nitrofuranone reduction mediated by the intestinal microbial nitrification reductases EcNfsA and EcNfsB .
Molecular Structure Analysis
This compound has a molecular weight of 424.49 and its formula is C25H28O6 . Its structure includes 33 non-H bond(s), 15 multiple bond(s), 6 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 ketone(s) (aromatic), 4 aromatic hydroxyl(s) and 1 ether(s) (aromatic) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 424.49 and its formula is C25H28O6 . More detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Apoptotic and Anticancer Properties
- Cancer Cell Apoptosis : Sanggenol A exhibits cytotoxic and antiproliferative effects in ovarian cancer cells, promoting apoptosis by activating caspase and inhibiting NF-κB signaling (Nam et al., 2016).
- Melanoma Skin Cancer Treatment : It also induces apoptotic cell death in melanoma skin cancer cells through caspase cascades and apoptosis-inducing factor activation (Won & Seo, 2020).
- Prostate Cancer Therapy : this compound triggers apoptosis and cell cycle arrest in human prostate cancer cells via suppression of PI3K/Akt/mTOR signaling and activation of p53 (Won & Seo, 2020).
Hepatoprotective and Neuroprotective Activities
- Liver and Brain Protection : Isolated from Morus alba, this compound shows hepatoprotective and neuroprotective activities, protecting against oxidative stress in HepG2 cells and cell death in HT22 cells (Jung et al., 2015).
Anti-Inflammatory Effects
- Inhibition of Inflammation : this compound and related compounds inhibit nitric oxide production in LPS-induced RAW 264.7 cells, suggesting anti-inflammatory properties (Jung et al., 2017).
Structural Analysis and Synthesis
- Structural Elucidation : this compound's structure has been extensively analyzed using various spectroscopic methods, contributing to a better understanding of its chemical properties (Geng et al., 2010).
Mechanism of Action
Safety and Hazards
When handling Sanggenol A, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Properties
IUPAC Name |
(2S)-2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-8-17-19(27)10-9-18(25(17)30)22-13-21(29)24-20(28)11-16(26)12-23(24)31-22/h5,7,9-12,22,26-28,30H,4,6,8,13H2,1-3H3/b15-7+/t22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPMSYLDWCXEOI-CEMXSPGASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=CC(=C1O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=CC(=C1O)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O)/C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


